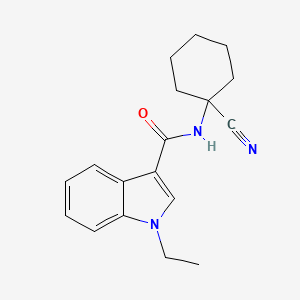

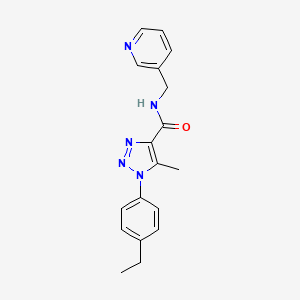

1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of triazole derivatives typically involves the condensation of various precursors like azides and alkynes, or through cyclization reactions involving organic halides, azides, and amines. For example, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate was synthesized via a two-step scheme, indicating a method that could potentially apply to our compound of interest by modifying the functional groups accordingly (Pokhodylo, et al., 2022).

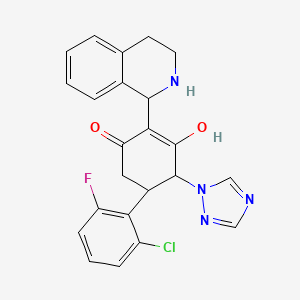

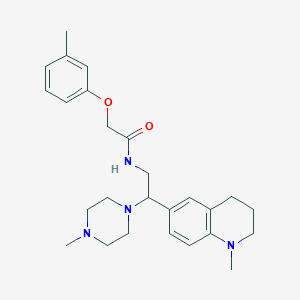

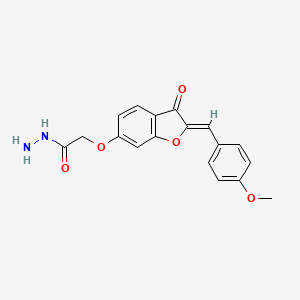

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of similar compounds has been determined to feature π-interactions and hydrogen bonding, suggesting that our compound may also exhibit complex intermolecular interactions contributing to its stability (Anuradha, et al., 2014).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of active sites in their structures. The reactivity can be influenced by substituents on the triazole ring and adjacent groups, which may affect the compound's utility in synthetic applications.

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are significantly affected by their molecular structure. The presence of functional groups like carboxamide can impact these properties by altering intermolecular forces and crystal packing. For similar compounds, detailed analysis including Hirshfeld surface analysis and DFT calculations have been used to study these aspects (Pokhodylo, et al., 2022).

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Compounds with structural motifs similar to 1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their potential anticancer and anti-inflammatory activities. For instance, novel series of pyrazolopyrimidine derivatives have been developed as anticancer and anti-5-lipoxygenase agents, showcasing the role of triazole and related heterocycles in the design of therapeutic agents with potential applications in cancer and inflammation treatment (Rahmouni et al., 2016).

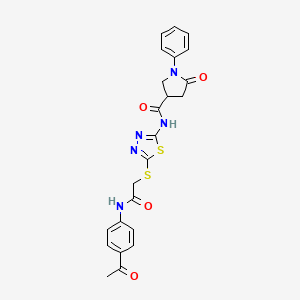

Antimicrobial Activity

Triazole derivatives, similar in core structure to the specified compound, have been extensively researched for their antimicrobial properties. Research has demonstrated the synthesis and antimicrobial evaluation of triazole compounds, highlighting their significance in addressing drug-resistant microbial infections (Fandaklı et al., 2012).

Antituberculosis Agents

The design and synthesis of thiazole-aminopiperidine hybrid analogues, including triazole carboxamides, have contributed to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These studies signify the potential of triazole derivatives in developing new antituberculosis agents (Jeankumar et al., 2013).

Inhibition of Enzymatic Activities

The manipulation of the triazole moiety, along with other heterocycles, has led to the creation of compounds that inhibit specific enzymatic activities crucial for the survival of pathogenic microorganisms. This approach is pivotal in the development of targeted therapies for various diseases, showcasing the versatility of triazole derivatives in drug discovery (Amaroju et al., 2017).

Mechanism of Action

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses .

properties

IUPAC Name |

1-(4-ethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-3-14-6-8-16(9-7-14)23-13(2)17(21-22-23)18(24)20-12-15-5-4-10-19-11-15/h4-11H,3,12H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDKHWSUGXLKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483276.png)

![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2483278.png)

![(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2483281.png)

methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)

![1-(Azepan-1-yl)-2-{4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2483289.png)

![methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2483292.png)

![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)